molecular formula C3H4O B8577109 Methyleneoxirane CAS No. 40079-14-9

Methyleneoxirane

Cat. No.: B8577109
CAS No.: 40079-14-9
M. Wt: 56.06 g/mol
InChI Key: AAEZMHSWRQVQEK-UHFFFAOYSA-N
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Description

Methyleneoxirane (C₃H₄O) is a strained three-membered cyclic ether (epoxide) featuring an oxygen atom and a methylene group within its ring structure. It is a high-energy isomer of cyclopropanone and oxyallyl intermediates, as demonstrated in computational studies examining their relative stabilities . Unlike cyclopropanone, which is stabilized by conjugation between the carbonyl group and the cyclopropane ring, this compound adopts a less stable configuration due to the absence of such resonance stabilization. This compound is primarily of theoretical and synthetic interest, particularly in studies exploring the interconversion of strained organic intermediates and their reactivity in oxygen insertion reactions .

Key properties include:

  • Molecular formula: C₃H₄O
  • Molecular weight: 56.06 g/mol
  • Structure: A three-membered ring with one oxygen and one methylene group.

Its instability limits direct applications, though it serves as a model system for understanding epoxide reactivity and ring-strain effects.

Properties

CAS No.

40079-14-9

Molecular Formula

C3H4O

Molecular Weight

56.06 g/mol

IUPAC Name

2-methylideneoxirane

InChI

InChI=1S/C3H4O/c1-3-2-4-3/h1-2H2

InChI Key

AAEZMHSWRQVQEK-UHFFFAOYSA-N

Canonical SMILES

C=C1CO1

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparison of Three-Membered Ring Compounds

Compound Molecular Formula Molecular Weight (g/mol) Stability (Relative Energy) Key Features
Methyleneoxirane C₃H₄O 56.06 Higher energy isomer Epoxide with methylene group
Cyclopropanone C₃H₄O 56.06 Most stable isomer Conjugated cyclopropane-ketone
Ethylene Oxide C₂H₄O 44.05 Moderately stable Simplest epoxide, industrial use
Dimethyl Dioxirane C₃H₆O₂ 74.08 Highly reactive Strong oxidant, explosive

Key Insights :

  • This compound vs. Cyclopropanone: Cyclopropanone is ~20 kcal/mol more stable than this compound due to conjugation between the carbonyl and cyclopropane ring, which mitigates ring strain .
  • This compound vs. Ethylene Oxide : Ethylene oxide (C₂H₄O) lacks the methylene group, making it less sterically strained. It is widely used as a sterilizing agent and precursor to glycols, whereas this compound’s instability restricts practical applications .
  • This compound vs. Dioxiranes: Dimethyl dioxirane (C₃H₆O₂) is a powerful oxidant capable of oxygen insertion into C–H bonds, but it is explosive and handled in dilute solutions.

Epoxides (Oxiranes):

  • Ethylene Oxide : Undergoes nucleophilic ring-opening reactions to form alcohols, glycols, and polymers. Its high reactivity is exploited in the production of surfactants and plastics .
  • Substituted Oxiranes :
    • 2-(4-Methylphenyl)oxirane (C₉H₁₀O): Aromatic substituents enhance stability and direct regioselectivity in ring-opening reactions. Used in polymer crosslinking .
    • 2-[[(2-Ethylhexyl)oxy]methyl]oxirane (C₁₁H₂₂O₂): Bulky substituents reduce reactivity, making it suitable as a plasticizer or stabilizer in polymer formulations .
  • This compound: Its high ring strain facilitates unique reactivity, such as participation in [2+1] cycloadditions or rearrangements to oxyallyl intermediates.

Cyclic Ketones and Dioxiranes:

  • Cyclopropanone: Stable due to conjugation; used as a precursor to cyclopropane derivatives in medicinal chemistry.
  • Dimethyl Dioxirane : A selective oxidant in organic synthesis (e.g., epoxidation of alkenes), but its instability necessitates cautious handling .

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